(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol is a complex organic compound with significant potential in various scientific fields This compound features a purine base attached to a nonylamino group and a sugar moiety, making it a nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This involves the reaction of a suitable amine with a purine derivative under controlled conditions.
Attachment of the nonylamino group: This step requires the use of nonylamine and appropriate coupling reagents to attach the nonylamino group to the purine base.
Formation of the sugar moiety: The sugar moiety is synthesized separately and then attached to the purine base through glycosylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The nonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying nucleoside analogs.
Biology: The compound is studied for its potential to interact with biological macromolecules, such as DNA and RNA, and its effects on cellular processes.
Medicine: Due to its structural similarity to natural nucleosides, it is investigated for its potential antiviral and anticancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral drug.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol is unique due to its specific structural features, such as the nonylamino group and the particular configuration of the sugar moiety. These features can influence its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H31N5O4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H31N5O4/c1-2-3-4-5-6-7-8-9-20-17-14-18(22-11-21-17)24(12-23-14)19-16(27)15(26)13(10-25)28-19/h11-13,15-16,19,25-27H,2-10H2,1H3,(H,20,21,22)/t13-,15-,16-,19-/m1/s1 |
InChI Key |
XZEXAWSQYOVYAX-NVQRDWNXSA-N |
Isomeric SMILES |
CCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.